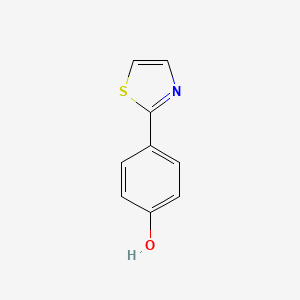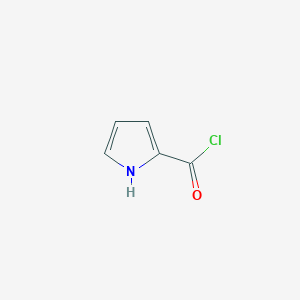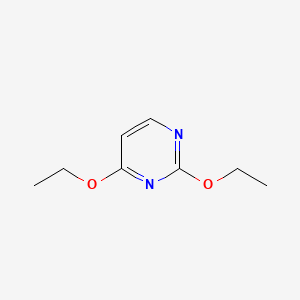
1-Hydroxy-2(1H)-quinolinone
Overview
Description
1-Hydroxy-2(1H)-quinolinone, also known as 2-hydroxyquinoline-1(2H)-one or oxine, is a heterocyclic organic compound with the molecular formula C9H7NO2. It is a yellow crystalline solid with a characteristic odor and is soluble in water, ethanol, and chloroform. This compound has been widely used in various scientific research applications, including as a chelating agent, fluorescent probe, and antimicrobial agent. In
Scientific Research Applications
Anticancer and Antiviral Properties
1-Hydroxy-2(1H)-quinolinone derivatives have shown promise in anticancer and antiviral treatments. 2-Phenyl-3-hydroxy-4(1H)-quinolinones, aza-analogues of flavones, have been studied for their potential as inhibitors of topoisomerase, gyrase, and IMPDH. They have demonstrated anticancer activity in vitro and also possess immunosuppressive properties (Hradil et al., 2009). Similarly, certain 4-hydroxy-2(1H)-quinolinone derivatives have been identified as potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase, suggesting their potential in antiviral therapies (Tedesco et al., 2006).
Synthesis and Chemical Properties
Advancements in the synthesis of this compound derivatives have been a significant area of research. For example, a method for the highly efficient synthesis of 6-Hydroxy-2(1H)-quinolinone has been developed, which reduces the synthesis time significantly (Hong, 2006). Additionally, novel methods for synthesizing zwitterionic 4-hydroxy-2(1H)-quinolinone derivatives have been explored, which have potential applications in various chemical processes (Zhang et al., 2008).
Mechanism of Action
Target of Action
1-Hydroxyquinolin-2(1H)-one, also known as 2(1H)-Quinolinone, 1-hydroxy-, is a compound that has been found to have significant activity against certain types of cancer cells . The primary target of this compound is the EGFR tyrosine kinase , a protein that plays a crucial role in the regulation of cell growth and division .
Mode of Action
The compound interacts with its target, the EGFR tyrosine kinase, through hydrogen bonding with one or more amino acid residues in the active pocket of the protein . This interaction inhibits the function of the kinase, thereby disrupting the signaling pathways that promote cell growth and division .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by 1-Hydroxyquinolin-2(1H)-one affects multiple biochemical pathways. Most notably, it disrupts the EGFR signaling pathway , which is often overactive in cancer cells . This disruption can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are able to cross the blood-brain barrier
Result of Action
The result of the action of 1-Hydroxyquinolin-2(1H)-one is a decrease in the growth and division of cancer cells. In particular, it has been found to be effective against the MCF-7 cell line, a type of breast cancer cell . The compound’s action results in a decrease in the viability of these cells, leading to their death .
Biochemical Analysis
Biochemical Properties
1-Hydroxy-2(1H)-quinolinone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as NADH dehydrogenase, where it acts as an inhibitor . The interaction between this compound and NADH dehydrogenase follows a ping-pong mechanism, suggesting that NADH and the ubiquinone headgroup interact with the same binding pocket in an alternating fashion . Additionally, this compound has been studied for its antimicrobial properties, particularly in the form of zinc bis 1-hydroxy-2(1H)-pyridinethionate, which exhibits potent antimicrobial activity .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with NADH dehydrogenase can impact mitochondrial respiration and energy production . Additionally, this compound has been studied for its potential to modulate cellular oxidative stress and iron homeostasis, which are critical factors in cellular health and function . The compound’s antimicrobial properties also suggest its potential to influence cellular processes related to microbial growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As mentioned earlier, this compound acts as a high-affinity inhibitor of NADH dehydrogenase, following a ping-pong mechanism . This inhibition affects the enzyme’s ability to facilitate electron transfer in the mitochondrial respiratory chain, thereby impacting cellular energy production. Additionally, the compound’s ability to chelate iron and reduce oxidative stress further contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the antimicrobial potency of zinc bis 1-hydroxy-2(1H)-pyridinethionate has been observed to remain effective at concentrations well below toxic levels for mammalian species . This suggests that this compound and its derivatives can maintain their biochemical activity over extended periods, making them suitable for long-term applications in research and medicine.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have indicated that the compound’s efficacy and potential toxicity are dose-dependent. For instance, the antimicrobial properties of zinc bis 1-hydroxy-2(1H)-pyridinethionate have been evaluated in various species, with results showing significant antimicrobial activity at low concentrations without toxic effects . Higher doses may lead to adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with NADH dehydrogenase is a key aspect of its involvement in the mitochondrial respiratory chain . Additionally, this compound’s ability to chelate iron and modulate oxidative stress suggests its participation in metabolic pathways related to iron homeostasis and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to chelate iron and reduce oxidative stress indicates its potential to be transported and localized in areas with high iron concentrations . Additionally, the antimicrobial properties of zinc bis 1-hydroxy-2(1H)-pyridinethionate suggest that the compound can be effectively distributed in tissues to exert its antimicrobial effects .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with biomolecules and its biochemical properties. The compound’s ability to inhibit NADH dehydrogenase suggests its localization in the mitochondria, where it can impact mitochondrial respiration and energy production . Additionally, the compound’s iron-chelating properties indicate its potential to localize in areas with high iron concentrations, such as the mitochondria and other organelles involved in iron metabolism .
Properties
IUPAC Name |
1-hydroxyquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNIRGPPIRJASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206723 | |
| Record name | 1-Hydroxy-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58-57-1 | |
| Record name | 1-Hydroxy-2(1H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Quinolinol 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXY-2(1H)-QUINOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV5YI415AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1-hydroxyquinolin-2(1H)-one be synthesized?
A1: One method involves the reduction of the oxime of methyl o-nitrophenylpyruvate. This reaction utilizes sodium borohydride in conjunction with a palladium-charcoal catalyst. [] It's important to note that while catalytic hydrogenation of ethyl o-nitrophenylpyruvate oxime was previously thought to yield 1-hydroxyquinolin-2(1H)-one, this claim has been refuted. []
Q2: Are there any structural analogs of 1-hydroxyquinolin-2(1H)-one with potential pharmaceutical applications?
A2: Yes, research has explored benzothiophene, benzofuran, and indole compounds structurally similar to 1-hydroxyquinolin-2(1H)-one. These compounds exhibit inhibitory effects on plasminogen activator inhibitor-1 (PAI-1) activity. [] Given PAI-1's role in fibrinolysis and thrombosis, these structural analogs hold promise for therapeutic development in these areas.
A3: Yes, research indicates a significant difference in reactivity between the E and Z isomers of N-oxido-quinolyl ketone oximes when reacted with tosyl chloride. For instance, (E)-methyl 1-oxido-2-quinolyl ketone oxime yields 1-hydroxy-2-(1H)-quinolinone and 2(1H)-quinolinone through the elimination of the acetoxime group. [] Conversely, the (Z)-isomer primarily forms tosylates. This highlights the impact of stereochemistry on the chemical behavior of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)

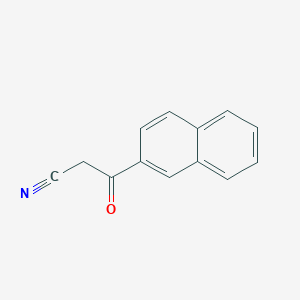

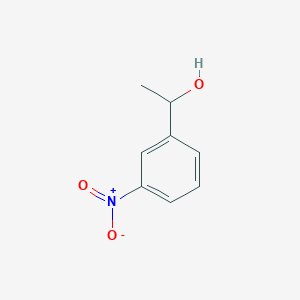
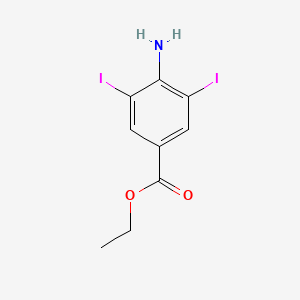
![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)
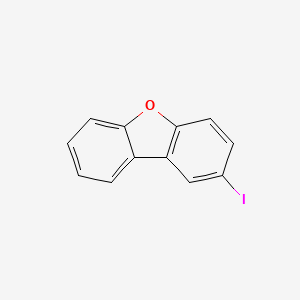

![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)
